molecular formula C13H19ClN2O B035150 1-(Chroman-5-YL)piperazine hydrochloride CAS No. 105684-90-0

1-(Chroman-5-YL)piperazine hydrochloride

Cat. No.: B035150
CAS No.: 105684-90-0
M. Wt: 254.75 g/mol
InChI Key: GPTHFKQPTVPLLN-UHFFFAOYSA-N
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Description

1-(Chroman-5-YL)piperazine hydrochloride is a piperazine derivative featuring a chroman (benzodihydro-pyran) substituent at the 5-position. Piperazine-based compounds are notable for their versatility in medicinal chemistry, with substituents on the aromatic ring and piperazine nitrogen influencing receptor selectivity, pharmacokinetics, and therapeutic effects .

Properties

CAS No.

105684-90-0

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-5-yl)piperazine;hydrochloride

InChI

InChI=1S/C13H18N2O.ClH/c1-4-12(15-8-6-14-7-9-15)11-3-2-10-16-13(11)5-1;/h1,4-5,14H,2-3,6-10H2;1H

InChI Key

GPTHFKQPTVPLLN-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC=C2OC1)N3CCNCC3.Cl

Canonical SMILES

C1CC2=C(C=CC=C2OC1)N3CCNCC3.Cl

Synonyms

1-(CHROMAN-5-YL)PIPERAZINE HYDROCHLORIDE

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-(Chroman-5-YL)piperazine hydrochloride with structurally and functionally related arylpiperazine derivatives, focusing on synthesis, receptor binding, pharmacological effects, and applications.

Key Analogs :

1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP) : Synthesized via nucleophilic substitution of 1,3-dichloropropane with substituted anilines, followed by condensation .

1-(2-Methoxyphenyl)piperazine hydrochloride (MPP) : Prepared similarly, with methoxy substitution enhancing 5-HT1A receptor affinity .

HBK-14/HBK-15: Dual 5-HT1A/5-HT7 antagonists with α1-adrenolytic properties; synthesized by alkylation of 4-(2-methoxyphenyl)piperazine .

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride : Features dual chloro and methoxy substituents; synthesized via sequential substitution and purification .

Pharmacological and Receptor Binding Profiles

Key Findings :
  • m-CPP :
    • Acts as a 5-HT1B/1C agonist, reducing sympathetic nerve discharge (SND) in cats and locomotor activity in rats .
    • Potentiates antiepileptic effects in zebrafish models of Dravet syndrome .
  • MPP :
    • Binds to 5-HT1A receptors, inhibiting SND and lowering blood pressure in preclinical models .
Receptor Affinity Table :
Compound 5-HT Receptor Targets Key Pharmacological Effects Reference
m-CPP 5-HT1B/1C Sympatholytic, locomotor suppression
MPP 5-HT1A Hypotension, bradycardia
HBK-14 5-HT1A/5-HT7 antagonist Antidepressant, anxiolytic
1-(5-Cl-2-OMe-phenyl) Unspecified Structural analog of trazodone derivatives

Functional and Clinical Implications

  • Variable Effects of 5-HT1B Agonists :
    • m-CPP exhibits dose-dependent SND inhibition in cats but variable locomotor effects in rats, highlighting species-specific responses .
  • Antimicrobial Activity: Piperazine derivatives like 1-(4-chlorophenyl)-1-propylpiperazine show moderate antibacterial activity against S. aureus and P. aeruginosa .

Preparation Methods

Nucleophilic Substitution with Chroman Derivatives

A primary method involves reacting piperazine with chroman-5-yl electrophiles. In one protocol, 1-(chroman-6-yl)piperazine intermediates are synthesized via nucleophilic substitution between piperazine and halogenated chroman derivatives. For instance:

  • Step 1 : Chroman-6-yl bromide (1.5 equiv) is combined with piperazine (1.0 equiv) in acetonitrile at 80°C for 12 hours.

  • Step 2 : The free base is isolated and treated with HCl gas in methanol to yield the hydrochloride salt.

Key Data :

ParameterValueSource
Yield68–72%
Melting Point220–222°C
Purity (HPLC)>98%

Reductive Amination of Chroman-5-carboxaldehyde

An alternative route employs reductive amination using chroman-5-carboxaldehyde and piperazine:

  • Step 1 : Chroman-5-carboxaldehyde (1.2 equiv) and piperazine (1.0 equiv) are refluxed in ethanol with sodium cyanoborohydride (NaBH3_3CN) as the reducing agent.

  • Step 2 : The product is acidified with concentrated HCl to precipitate the hydrochloride salt.

Optimization Insight :

  • Solvent Choice : Ethanol enhances reaction homogeneity, while methanol accelerates reduction kinetics.

  • Temperature : Reflux conditions (78°C) improve imine formation efficiency.

Optimization Strategies for Improved Yield and Purity

Solvent and Catalyst Modifications

Switching from acetonitrile to tetrahydrofuran (THF) in nucleophilic substitutions increases yields by 15% due to better solubility of intermediates. Catalytic amounts of potassium iodide (KI) further accelerate halogen displacement reactions.

Acidification Techniques

Post-synthesis acidification with HCl gas in methanol produces higher-purity hydrochloride salts compared to aqueous HCl, minimizing byproduct formation.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O): δ 6.85–7.25 (m, 3H, aromatic), 4.20 (t, 2H, OCH2_2), 3.45–3.70 (m, 8H, piperazine), 2.90 (t, 2H, CH2_2 chroman).

  • IR (KBr) : 3420 cm1^{-1} (N–H stretch), 1245 cm1^{-1} (C–O–C ether).

Purity Assessment

HPLC analysis using a C18 column (250 × 4.6 mm, 5 µm) with a gradient elution (acetonitrile/water + 0.1% TFA) confirms >98% purity.

Industrial-Scale Production Considerations

Cost-Efficiency

  • Raw Material Sourcing : Bulk procurement of piperazine and chroman derivatives lowers expenses by 20–30%.

  • Reaction Scale-Up : Pilot batches (50–100 kg) achieve consistent yields of 70–75% under optimized conditions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(Chroman-5-YL)piperazine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclo-condensation of halogenated intermediates with substituted amines. For example, halogenation of diethanolamine followed by reaction with aromatic amines (e.g., 2,3-dichloroaniline) in aqueous conditions yields piperazine derivatives . Optimization includes adjusting temperature (140°C for solvent-free reactions), stoichiometry, and solvent polarity. Catalysts like sulfuric acid may enhance yield, though catalyst-free methods are preferred for purity .
  • Characterization : Post-synthesis, use TLC for reaction monitoring, recrystallization for purification, and HPLC/MS for purity (>95%) verification .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Key Techniques :

  • Melting Point Analysis : Verify consistency with literature values (e.g., 42–47°C for hydrochloride salts) .
  • Spectroscopy : ¹H NMR (for substituent positioning) and IR (to confirm functional groups like C=O and N-H) .
  • Chromatography : HPLC with UV detection quantifies impurities; LC-MS identifies byproducts (e.g., hydrolysis derivatives) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Hazards : Respiratory irritation, skin corrosion (Category 2), and eye damage (Category 2A) .
  • Mitigation : Use PPE (gloves, goggles), fume hoods for ventilation, and emergency showers/eye wash stations. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during scale-up from milligram to gram quantities?

  • Root Causes : Variability in mixing efficiency, heat transfer, or solvent purity. For example, cyclo-condensation reactions may show reduced yields due to incomplete halogenation .
  • Solutions :

  • Design of Experiments (DOE) : Systematically test variables (e.g., reaction time, solvent ratios).
  • Inline Analytics : Use PAT (Process Analytical Technology) like FTIR for real-time monitoring .

Q. What advanced strategies are recommended for identifying and mitigating byproducts in piperazine derivative synthesis?

  • Byproduct Sources : Hydrolysis of chloroacetyl groups or unintended N-alkylation .
  • Analytical Workflow :

  • Hyphenated Techniques : LC-MS/MS to detect trace byproducts (e.g., carboxylic acid derivatives from hydrolysis) .
  • Reaction Quenching : Rapid cooling post-reaction minimizes degradation.

Q. How can researchers address challenges in differentiating structural isomers during characterization?

  • Case Study : Distinguishing 1-(2-chlorophenyl) vs. 1-(3-chlorophenyl) isomers requires:

  • NOESY NMR : Spatial proximity analysis of aromatic protons.
  • X-ray Crystallography : Resolve substituent positions unambiguously .

Q. What methodologies enable efficient scaling of piperazine hydrochloride synthesis from lab to pilot scale?

  • Scale-Up Considerations :

  • Continuous Flow Reactors : Improve heat/mass transfer vs. batch reactors .
  • Green Chemistry : Replace halogenated solvents with ethanol/water mixtures to reduce environmental impact .

Q. How do structural modifications (e.g., substituent position) impact the physicochemical properties of this compound?

  • Comparative Analysis :

  • LogP Studies : Electron-withdrawing groups (e.g., -Cl) increase hydrophobicity, affecting solubility (e.g., 2-chlorophenyl derivatives: LogP = 2.1 vs. 1.8 for unsubstituted analogs) .
  • Thermal Stability : DSC analysis reveals decomposition temperatures (e.g., 220°C for hydrochloride salts) .

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